molecular formula C11H13F3N2 B13590529 4-(Piperidin-4-yl)-3-(trifluoromethyl)pyridine

4-(Piperidin-4-yl)-3-(trifluoromethyl)pyridine

Cat. No.: B13590529
M. Wt: 230.23 g/mol
InChI Key: UTBKGRCYWKROMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Piperidin-4-yl)-3-(trifluoromethyl)pyridine is a heterocyclic organic compound characterized by a pyridine ring substituted with a piperidine group at the 4-position and a trifluoromethyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Piperidin-4-yl)-3-(trifluoromethyl)pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available pyridine derivatives and piperidine.

    Formation of Intermediate: A common intermediate is 3-(trifluoromethyl)pyridine, which can be synthesized through various methods, including halogenation and subsequent substitution reactions.

    Coupling Reaction: The intermediate is then subjected to a coupling reaction with piperidine under controlled conditions, often using a catalyst such as palladium on carbon (Pd/C) to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Large-scale Reactors: Utilizing large-scale reactors to handle the exothermic nature of the reactions.

    Continuous Flow Systems: Implementing continuous flow systems to enhance efficiency and yield.

    Purification: Employing advanced purification techniques such as recrystallization and chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions: 4-(Piperidin-4-yl)-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) to modify the piperidine ring.

    Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced under specific conditions.

Common Reagents and Conditions:

    Oxidation: KMnO₄, H₂O₂ under acidic or basic conditions.

    Reduction: LiAlH₄, sodium borohydride (NaBH₄) in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.

Major Products:

    Oxidation Products: N-oxides of the pyridine ring.

    Reduction Products: Reduced forms of the piperidine ring.

    Substitution Products: Derivatives with substituted trifluoromethyl groups.

Scientific Research Applications

4-(Piperidin-4-yl)-3-(trifluoromethyl)pyridine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential use as an anti-inflammatory or analgesic agent.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(Piperidin-4-yl)-3-(trifluoromethyl)pyridine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. The piperidine ring can interact with specific binding sites, modulating the activity of target proteins and pathways.

Comparison with Similar Compounds

  • 4-(Piperidin-4-yl)-2-(trifluoromethyl)pyridine
  • 4-(Piperidin-4-yl)-5-(trifluoromethyl)pyridine

Comparison:

  • Structural Differences: The position of the trifluoromethyl group varies, affecting the compound’s reactivity and interaction with biological targets.
  • Unique Properties: 4-(Piperidin-4-yl)-3-(trifluoromethyl)pyridine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties, influencing its chemical behavior and potential applications.

Properties

Molecular Formula

C11H13F3N2

Molecular Weight

230.23 g/mol

IUPAC Name

4-piperidin-4-yl-3-(trifluoromethyl)pyridine

InChI

InChI=1S/C11H13F3N2/c12-11(13,14)10-7-16-6-3-9(10)8-1-4-15-5-2-8/h3,6-8,15H,1-2,4-5H2

InChI Key

UTBKGRCYWKROMS-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=C(C=NC=C2)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.